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Compound of Interest

Compound Name: Methyl 2-pyridylacetate

Cat. No.: B158096 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for methyl 2-
pyridylacetate, a key building block in pharmaceutical and chemical synthesis. The

information is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 2-pyridylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.55 d 1H H-6 (α to N)

~7.70 td 1H H-4

~7.35 d 1H H-3

~7.20 dd 1H H-5

~3.85 s 2H -CH₂-

~3.70 s 3H -OCH₃

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl

esters. The solvent is typically CDCl₃.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~171.0 C=O (ester)

~156.0 C-2 (C attached to CH₂)

~149.5 C-6 (α to N)

~137.0 C-4

~124.0 C-3

~122.0 C-5

~52.5 -OCH₃

~42.0 -CH₂-

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl

esters. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1740 Strong C=O stretch (ester)

~1600, ~1570, ~1480, ~1440 Medium-Strong
Pyridine ring C=C and C=N

stretching

~1220 Strong C-O stretch (ester)

~750 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Note: These are characteristic absorption bands for the functional groups present in the

molecule.

Mass Spectrometry (MS)
The mass spectrum of methyl 2-pyridylacetate is characterized by its molecular ion peak and

several key fragment ions.[1]

m/z Relative Intensity (%) Assignment

151 ~40 [M]⁺ (Molecular Ion)

93 ~100
[M - C₂H₂O₂]⁺ or [C₅H₄NCH₂]⁺

(Base Peak)

92 ~95
[M - COOCH₃]⁺ or

[C₅H₄NCH]⁺

65 ~30 [C₅H₅]⁺

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of methyl 2-pyridylacetate for ¹H NMR, or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

To ensure a homogeneous solution and remove any particulate matter, filter the solution

through a pipette with a glass wool plug directly into a 5 mm NMR tube.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in

height.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

The instrument's software is used to lock onto the deuterium signal of the solvent to

stabilize the magnetic field.

The magnetic field is shimmed to maximize its homogeneity, which improves the resolution

of the spectra.

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or

¹³C).

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a small number of

scans are typically sufficient. For ¹³C NMR, a larger number of scans are required due to

the lower natural abundance of the ¹³C isotope.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of methyl 2-pyridylacetate onto the surface of one salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates.

Data Acquisition:

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and water vapor.

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to

400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of methyl 2-pyridylacetate at a concentration of approximately 1

mg/mL in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

From the stock solution, prepare a more dilute sample (e.g., 10-100 µg/mL) by diluting

with the same solvent.

If any solid particles are present, the solution must be filtered to prevent clogging of the

instrument.

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):
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The sample is injected into the gas chromatograph (GC), where it is vaporized and

separated from the solvent.

The separated compound then enters the mass spectrometer's ion source.

In the ion source, the molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl 2-pyridylacetate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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